

Pirlindole: A Comprehensive Technical Guide to its Chemical Structure and Stereoisomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pirlindole

Cat. No.: B1663011

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlindole is a tetracyclic antidepressant classified as a reversible inhibitor of monoamine oxidase A (RIMA).[1] Its therapeutic efficacy is intrinsically linked to its unique chemical architecture and stereochemistry. This technical guide provides an in-depth exploration of the chemical structure, stereoisomeric properties, and relevant experimental protocols associated with **Pirlindole**. Quantitative data is systematically presented, and key methodologies are detailed to support advanced research and development activities.

Chemical Structure

Pirlindole, with the systematic IUPAC name 8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole, possesses a tetracyclic core structure.[1] Its molecular formula is C₁₅H₁₈N₂, and it has a molecular weight of 226.32 g/mol.[2]

Synonyms:

- Pirlindol
- Pyrazidol
- 1,10-trimethylene-8-methyl-1,2,3,4-tetrahydropyrazino(1,2-a)indole[2]

The hydrochloride salt of **Pirlindole** is also commonly used.[3]

Stereoisomers of Pirlindole

Pirlindole possesses a single chiral center at the C3a position of the hexahydropyrazino ring, leading to the existence of two enantiomers: (S)-(+)-**pirlindole** and (R)-(-)-**pirlindole**. [4] The commercially available drug is typically a racemic mixture of these two stereoisomers. [5][6]

The stereochemistry of **Pirlindole** is a critical determinant of its pharmacological activity. The two enantiomers exhibit different potencies in their primary mechanism of action, the inhibition of monoamine oxidase A (MAO-A). [4][7] In vitro studies have demonstrated that the S-(+)-enantiomer is a more potent inhibitor of MAO-A compared to the R-(-)-enantiomer. [4][7] This stereoselectivity underscores the importance of enantioselective synthesis and analysis in the development and clinical application of **Pirlindole**.

Quantitative Data

A summary of the key quantitative data for **Pirlindole** and its enantiomers is presented in the table below.

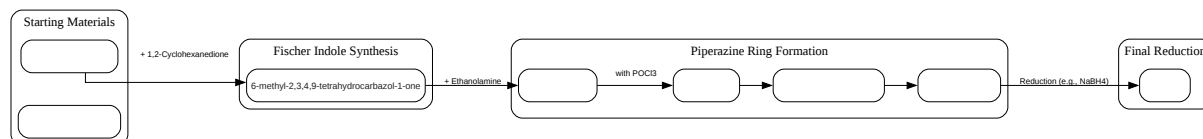
Property	Value	Source
Molecular Formula	C15H18N2	[2]
Molecular Weight	226.32 g/mol	[2]
LogP	2.8	[2]
Melting Point	145 °C	[2]
Boiling Point	369 °C	[2]
MAO-A IC50 (in vitro, µM)		
(+/-)-Pirlindole	0.24	[7]
R-(-)-Pirlindole	0.43	[7]
S-(+)-Pirlindole	0.18	[7]
MAO-A ID50 (ex vivo, mg/kg i.p.)		
(+/-)-Pirlindole	24.4	[7]
R-(-)-Pirlindole	37.8	[7]
S-(+)-Pirlindole	18.7	[7]

Experimental Protocols

Synthesis of Pirlindole

A common synthetic route to **Pirlindole** involves the Fischer indole synthesis.[1]

Workflow for **Pirlindole** Synthesis:



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **Pirlindole**.

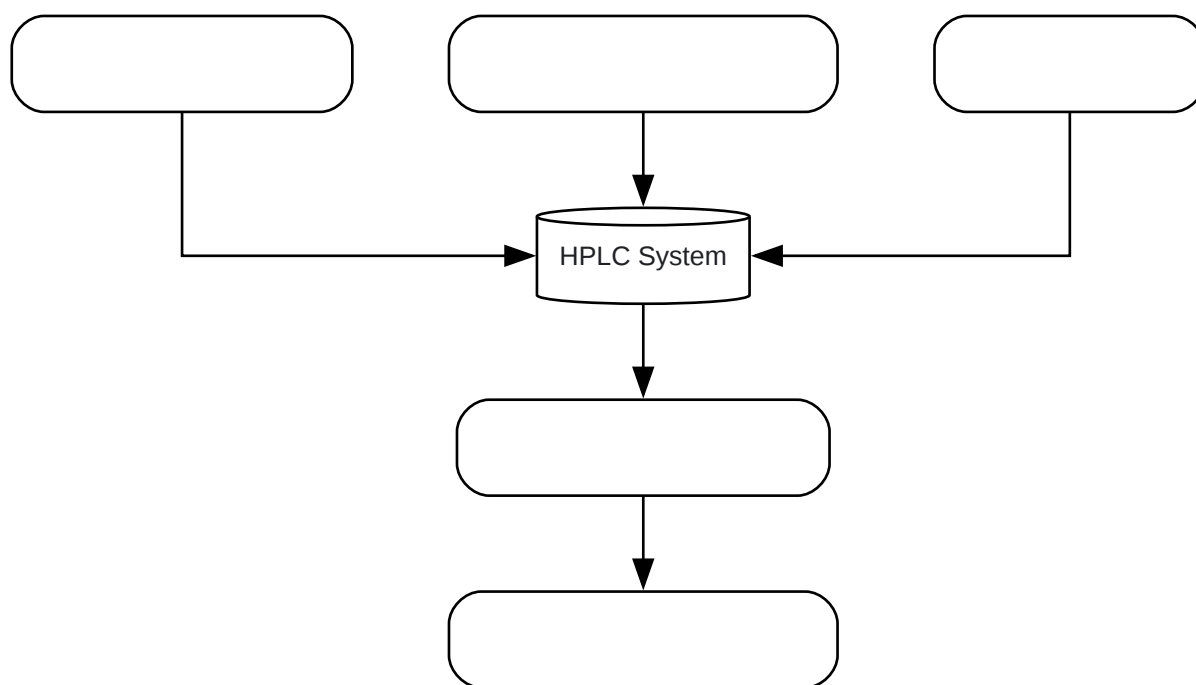
Detailed Steps:

- Fischer Indole Synthesis: React p-tolylhydrazine hydrochloride with 1,2-cyclohexanedione to yield 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one.[1]
- Imine Formation: Condense the resulting carbazolone with ethanolamine to form an imine.[1]
- Halogenation: Treat the imine with a halogenating agent such as phosphorus oxychloride.[1]
- Intramolecular Alkylation: The indole nitrogen displaces the halogen in an intramolecular cyclization to form dehydropirlindole.[1]
- Reduction: Reduce the imine functionality of dehydropirlindole using a reducing agent like sodium borohydride to afford **Pirlindole**. [1]

Chiral Separation of Pirlindole Enantiomers by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is employed for the separation and quantification of **Pirlindole** enantiomers.[4]

Experimental Workflow for Chiral HPLC Separation:



[Click to download full resolution via product page](#)

Caption: Workflow for chiral HPLC separation of **Pirlindole**.

Methodology:

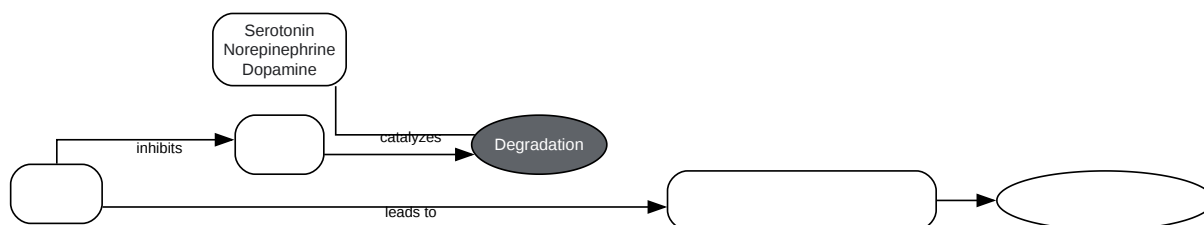
- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Chiral Stationary Phase: A cellulose-based chiral column is effective for enantiomeric resolution.^[4]
- Mobile Phase Preparation:
 - Prepare a 0.05 M sodium perchlorate solution in a phosphate buffer (pH 5.0).^[4]
 - Mix acetonitrile and the sodium perchlorate/phosphate buffer solution in a ratio of 35:65 (v/v).^[4]
 - Degas the mobile phase prior to use.^[4]
- Standard Solution Preparation:

- Prepare stock solutions of racemic **Pirlindole** and, if available, the individual (S)-(+)- and (R)-(-)-enantiomers in a suitable solvent (e.g., the mobile phase).[4]
- Prepare a series of working standard solutions by diluting the stock solutions to concentrations within the desired linear range.[4]
- Chromatographic Procedure:
 - Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
 - Inject the standard and sample solutions into the chromatograph.
 - Monitor the elution of the enantiomers using a UV detector, typically at 220 nm.[4]
 - Identify the peaks corresponding to the (S)-(+)- and (R)-(-)-enantiomers based on their retention times, as determined from the injection of individual enantiomer standards or by established literature data.
 - Quantify the enantiomers by integrating the peak areas and comparing them to a calibration curve generated from the standard solutions.

Mechanism of Action

Pirlindole exerts its antidepressant effects primarily through the reversible inhibition of monoamine oxidase A (MAO-A).[2][8] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[8] By inhibiting MAO-A, **Pirlindole** increases the concentration of these neurotransmitters, which is thought to alleviate depressive symptoms.

Signaling Pathway of **Pirlindole**'s Action:



[Click to download full resolution via product page](#)

Caption: **Pirlindole**'s mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pirlindole - Wikipedia [en.wikipedia.org]
- 2. Pirlindole | C₁₅H₁₈N₂ | CID 68802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazidole | C₁₅H₁₉CIN₂ | CID 115141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Pirlindole: A Comprehensive Technical Guide to its Chemical Structure and Stereoisomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663011#chemical-structure-and-stereoisomers-of-pirlindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com